molecular formula C19H15F5N4OS B2453689 4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 1203284-67-6

4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide

Cat. No.: B2453689
CAS No.: 1203284-67-6
M. Wt: 442.41
InChI Key: XYLSGAYKMSLMEA-UHFFFAOYSA-N
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Description

4-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound features a benzo[d]thiazole core, which is known for its electron-accepting capabilities, making it a valuable component in various applications such as fluorescent probes and potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: This step involves the reaction of 4,6-difluoro-2-aminobenzenethiol with a suitable carbonyl compound under acidic conditions to form the benzo[d]thiazole ring.

    Piperazine Derivatization: The benzo[d]thiazole intermediate is then reacted with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.

    Carboxamide Formation: Finally, the piperazine derivative is reacted with 2-(trifluoromethyl)benzoic acid under dehydrating conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a fluorescent probe for detecting specific analytes.

    Biology: Employed in bioimaging studies due to its fluorescent properties, allowing for the visualization of cellular components.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as organic photovoltaics and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole core can act as an electron acceptor, facilitating electron transfer processes that are crucial for its biological activity. The piperazine moiety may enhance binding affinity to target proteins, while the trifluoromethyl group can improve the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Known for its use in organic photovoltaics and fluorescent sensors.

    2-(Benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate: Utilized as a fluorescent probe for detecting cysteine.

    4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Employed as visible light organophotocatalysts.

Uniqueness

4-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct electronic properties and reactivity. The presence of both difluorobenzo[d]thiazole and trifluoromethyl groups enhances its potential for various applications, particularly in fields requiring high stability and specific molecular interactions.

Properties

IUPAC Name

4-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F5N4OS/c20-11-9-13(21)16-15(10-11)30-18(26-16)28-7-5-27(6-8-28)17(29)25-14-4-2-1-3-12(14)19(22,23)24/h1-4,9-10H,5-8H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLSGAYKMSLMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F5N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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